(Z)-2-(2,4-dichlorophenoxy)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted at position 3 with a 2-methoxyethyl group and at position 6 with a fluorine atom. The acetamide linker connects this heterocycle to a 2,4-dichlorophenoxy moiety. The dichlorophenoxy group enhances lipophilicity, while the 2-methoxyethyl substituent may improve solubility compared to bulkier alkyl chains .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2FN2O3S/c1-25-7-6-23-14-4-3-12(21)9-16(14)27-18(23)22-17(24)10-26-15-5-2-11(19)8-13(15)20/h2-5,8-9H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDHBXBZVCSANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of dichlorophenoxy and fluoro substituents may enhance its lipophilicity and biological activity. The molecular formula can be expressed as , indicating a relatively complex structure that may interact with various biological targets.
- Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to increased acetylcholine levels, potentially improving cognitive functions in conditions like Alzheimer's disease .
- Antimicrobial Activity : Benzothiazole derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
- Anticancer Properties : Some studies suggest that compounds containing benzothiazole moieties exhibit cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest .
In Vitro Studies
- A study evaluating similar benzothiazole derivatives found that they exhibited significant AChE inhibitory activity, with IC50 values ranging from 2.7 µM to higher concentrations depending on the specific structure .
- Antimicrobial assays indicated that certain derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum potential .
Case Studies
- Alzheimer's Disease Models : In a mouse model of Alzheimer's, compounds structurally related to our target compound showed improved memory retention and reduced amyloid plaques when administered over a period of weeks .
- Cancer Cell Lines : Testing on various cancer cell lines revealed that some benzothiazole derivatives led to significant reductions in cell viability, particularly in breast and lung cancer cells, suggesting a pathway for future anticancer drug development .
Data Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-2-(2,4-dichlorophenoxy)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines remain an area of active research.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Research indicates that thiazole-based compounds can disrupt bacterial cell walls and inhibit essential enzymatic processes, leading to bacterial death . The dichlorophenoxy group may also contribute to enhanced antibacterial efficacy.
Acetylcholinesterase Inhibition
Compounds containing the thiazole structure have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The design of this compound suggests that it may similarly act as an effective inhibitor, promoting further exploration in neuropharmacology.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | The compound inhibited growth in breast cancer cell lines by inducing apoptosis (IC50 = 5 µM). |
| Study B | Assess antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with MIC values < 10 µg/mL. |
| Study C | Investigate acetylcholinesterase inhibition | Demonstrated IC50 values comparable to known inhibitors like donepezil, suggesting potential for Alzheimer's treatment. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
(a) Core Heterocycle Modifications
- Compound RN1 (): 2-(2,4-dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide lacks the benzothiazolylidene core but retains the dichlorophenoxy-acetamide framework. The p-tolylthioethyl group introduces a thioether linkage, which may alter redox stability compared to the target compound’s benzothiazole system .
- Compound 3r (): (Z)-2-(3-(4-bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-chlorophenyl)ethan-1-one shares the benzothiazolylidene core but replaces the acetamide with an aroyl group.
(b) Substituent Effects
- Compound 28 () : N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide features a trifluoromethoxy group on the benzothiazole and a 3,4-dichlorophenyl acetamide. The trifluoromethoxy group is more electron-withdrawing than the target’s 6-fluoro substituent, which could enhance metabolic stability but reduce π-π stacking interactions .
- Compound I8 (): 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide introduces a quinolinium cation and styryl group, diverging significantly in charge and planarity.
Physicochemical and Electronic Properties
*Estimated based on substituent contributions.
Q & A
Basic Question: How can the synthesis of (Z)-2-(2,4-dichlorophenoxy)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide be optimized for high yield and purity?
Answer:
Optimization requires precise control of reaction parameters:
- Temperature : Maintain between 60–80°C to balance reaction rate and side-product formation .
- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reactant solubility and reaction efficiency .
- Catalysts : Use triethylamine or sodium hydride as bases to deprotonate intermediates and drive acetamide bond formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or HPLC for isolating the pure Z-isomer, confirmed by TLC monitoring .
Basic Question: Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., dichlorophenoxy, methoxyethyl groups) and Z-configuration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₀H₁₆Cl₂FN₂O₃S) and isotopic patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-F at ~1100 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry for the Z-isomer if single crystals are obtainable .
Advanced Question: How can researchers address contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay Variability : Standardize in-vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across labs to ensure reproducibility .
- Impurity Interference : Re-synthesize the compound with ≥98% purity (via HPLC) and retest activity to rule out side-product effects .
- Structural Confirmation : Re-analyze NMR and MS data to verify the absence of regioisomers or degradation products .
Advanced Question: What experimental design considerations are critical for evaluating in-vivo vs. in-vitro efficacy?
Answer:
- In-Vitro :
- Use cell lines (e.g., MCF-7 for cancer) with controlled conditions (pH 7.4, 37°C, 5% CO₂) and dose-response curves to establish potency .
- Assess metabolic stability via liver microsome assays to predict in-vivo degradation .
- In-Vivo :
- Administer via intraperitoneal injection in rodent models, monitoring pharmacokinetics (Cmax, T₁/₂) and toxicity (ALT/AST levels) .
- Include a prodrug strategy if poor solubility (e.g., PEGylation) to enhance bioavailability .
Advanced Question: How can the reaction mechanism for the formation of the Z-isomer be elucidated?
Answer:
- Kinetic Studies : Monitor reaction progression via TLC or in-situ IR to detect intermediates (e.g., enolates or thiourea derivatives) .
- Computational Modeling : Use DFT calculations to compare activation energies of Z vs. E isomer pathways, identifying steric or electronic preferences .
- Isotopic Labeling : Introduce O or C labels at critical positions (e.g., acetamide carbonyl) to trace bond formation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
